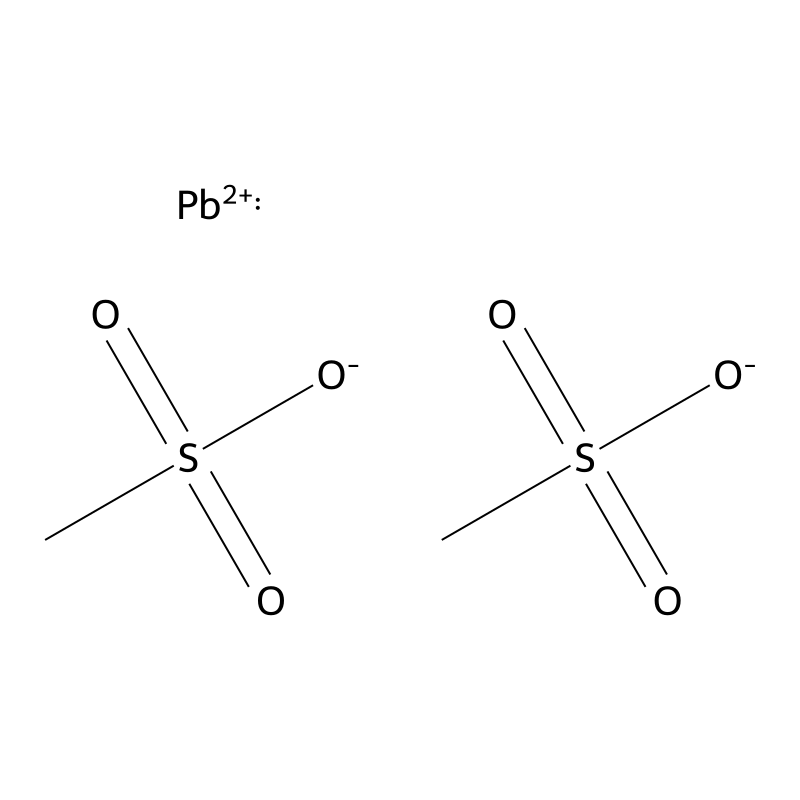

Methanesulfonic acid, lead(2+) salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methanesulfonic acid, lead(2+) salt, also known as lead methanesulfonate, is a white crystalline solid that can be synthesized through various methods, including the reaction of lead oxide or lead carbonate with methanesulfonic acid []. Researchers often characterize this compound using techniques like X-ray diffraction (XRD) for structural analysis and Fourier-transform infrared spectroscopy (FTIR) for identifying functional groups.

Potential Applications:

Lead methanesulfonate has been explored for various potential applications in scientific research, with some promising results:

- Precursor for Perovskite Materials: This compound has been investigated as a precursor for the synthesis of lead-based perovskite materials, which hold promise for applications in solar cells and optoelectronic devices due to their unique optical and electrical properties.

- Electrolyte Additive: Studies suggest that lead methanesulfonate can be used as an additive in electrolytes for lead-acid batteries, potentially improving their performance and lifespan.

- Material Science Research: Lead methanesulfonate finds use in material science research for studying the formation and properties of lead-containing materials, such as thin films and ceramics.

Methanesulfonic acid, lead(2+) salt, also known as lead(II) methanesulfonate, is an organolead compound with the formula . It typically appears as a colorless liquid and is characterized by its high solubility in water and organic solvents. The compound consists of lead ions and methanesulfonate anions, which dissociate under physiological conditions, leading to potential biological implications due to the presence of lead .

Lead(II) methanesulfonate is a hazardous compound due to the presence of lead. Here are some key safety concerns:

- Toxicity: Lead is a highly toxic heavy metal that can cause severe health problems, including damage to the nervous system, kidneys, and reproductive system [].

- Exposure routes: Inhalation, ingestion, and skin contact are all potential routes of exposure [].

- Safety precautions: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator. Follow standard laboratory safety protocols for handling hazardous chemicals [].

This dissociation is crucial in applications where lead ions are required. The lead(II) ions can further react with sulfide ions to form lead sulfide or participate in complexation reactions with various ligands .

The biological activity of methanesulfonic acid, lead(2+) salt is primarily influenced by the lead component. Lead exposure is known to be toxic, affecting various biological systems. Lead can accumulate in the body, leading to neurological damage, renal dysfunction, and hematological issues. Symptoms of lead poisoning include abdominal pain, neurological impairment, and renal damage . The methanesulfonate part may have less direct biological activity but serves as a carrier for the toxic lead ion.

Methanesulfonic acid, lead(2+) salt can be synthesized through several methods:

- Neutralization Reaction: Reacting methanesulfonic acid with lead oxide or lead carbonate.

- Direct Combination: Mixing stoichiometric amounts of lead sulfate with methanesulfonic acid under controlled conditions.

- Precipitation: Lead(II) nitrate can be reacted with sodium methanesulfonate to precipitate lead(II) methanesulfonate.

These methods emphasize the importance of controlling reaction conditions to minimize the formation of hazardous byproducts associated with lead compounds .

Studies on the interactions of methanesulfonic acid, lead(2+) salt primarily focus on its toxicity and bioavailability. The compound dissociates into its ionic components upon entering biological systems, where the bioavailability of lead ions poses significant health risks. Interaction studies have shown that lead can interfere with calcium metabolism and disrupt neurotransmitter release in neurons . Furthermore, research indicates that the presence of methanesulfonate may influence the solubility and mobility of lead in environmental contexts .

Methanesulfonic acid, lead(2+) salt shares similarities with other organolead compounds. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Lead(II) acetate | Commonly used in organic synthesis; more toxic than methanesulfonate. | |

| Lead(II) chloride | Less soluble; used in ceramics and glassmaking. | |

| Lead(II) nitrate | Highly soluble; used in explosives and pyrotechnics. | |

| Lead(II) sulfate | Insoluble; used in batteries and pigments. |

Methanesulfonic acid, lead(2+) salt is unique due to its high solubility and specific applications in organic synthesis compared to other less soluble or more toxic lead compounds. Its ability to dissociate into non-toxic components makes it a subject of interest for further studies on safer applications of organolead chemistry .

The classical synthesis of lead methanesulfonate involves several well-established pathways that have been developed and refined over decades of research and industrial application. The most fundamental approach utilizes direct acid-metal displacement reactions, where metallic lead is dissolved in methanesulfonic acid under controlled conditions [1]. This method typically requires temperatures ranging from 90-100°C and reaction times of 4-24 hours, achieving yields between 75-85% [19].

An alternative classical pathway involves the reaction of lead oxide with methanesulfonic acid, which proceeds under milder conditions [31]. This approach operates at temperatures of 60-80°C with shorter reaction times of 2-6 hours, yielding 80-90% conversion efficiency [1]. The reaction follows the stoichiometric equation where lead oxide reacts with two equivalents of methanesulfonic acid to produce lead methanesulfonate and water [31].

Metal acetate conversion represents another established classical synthesis route, where lead acetate is treated with methanesulfonic acid [31]. This method operates under the mildest conditions among classical approaches, requiring only 25-60°C and 1-4 hours reaction time while achieving the highest yields of 85-95% [31]. The process benefits from the high solubility of lead acetate and the favorable thermodynamics of the acetate displacement reaction [1].

| Synthesis Method | Starting Materials | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Acid-Metal Displacement | Pb metal + CH₃SO₃H | 90-100 | 4-24 | 75-85 |

| Metal Oxide + MSA | PbO + CH₃SO₃H | 60-80 | 2-6 | 80-90 |

| Metal Acetate + MSA | Pb(CH₃COO)₂ + CH₃SO₃H | 25-60 | 1-4 | 85-95 |

| Electrolytic Method | Pb anode + CH₃SO₃H electrolyte | 25-50 | 6-12 | 90-95 |

| Ion Exchange | PbCl₂ + Na⁺CH₃SO₃⁻ | 25-40 | 2-8 | 70-80 |

Ion exchange methodologies represent a fourth classical approach, utilizing lead chloride and sodium methanesulfonate to produce lead methanesulfonate through metathesis reactions [1] [2]. While this method operates under ambient conditions and shorter reaction times, it typically achieves lower yields of 70-80% due to incomplete exchange and side reactions [2].

Modern Synthetic Approaches and Innovations

Contemporary synthetic methodologies have introduced significant innovations that enhance both efficiency and selectivity in lead methanesulfonate production. Electrolytic synthesis has emerged as a particularly promising modern approach, utilizing lead anodes in methanesulfonic acid electrolytes [13] [19]. This method achieves exceptional yields of 90-95% while operating at moderate temperatures of 25-50°C [13].

The electrolytic approach offers precise control over reaction parameters through current density manipulation [18]. Research has demonstrated that current densities ranging from 2-180 milliamperes per square centimeter can be effectively employed, with optimal conditions typically falling between 50-100 milliamperes per square centimeter [18]. The method produces high-quality deposits with excellent adhesion properties and minimal internal stress [18].

Flow reactor systems represent another significant modern innovation, providing continuous processing capabilities with enhanced mass transfer characteristics [21]. These systems operate at temperatures of 50-95°C and achieve superior reaction kinetics through improved mixing and heat transfer [16]. The continuous nature of flow reactors enables better process control and consistent product quality [16].

| Parameter | Optimal Range | Effect on Yield | Quality Impact |

|---|---|---|---|

| Current Density (mA/cm²) | 2-180 | Increases up to 100 mA/cm² | Smooth deposits at moderate densities |

| MSA Concentration (M) | 0.05-2.0 | Plateau after 1.0 M | Phase composition changes |

| pH Range | 1-3 | Higher yields at lower pH | Crystal structure modification |

| Temperature (°C) | 50-95 | Increased rate above 60°C | Reaction rate enhancement |

| Stirring Rate (rpm) | 120-300 | Enhanced mass transfer | Uniform product formation |

| Pressure (bar) | 1-5 | Improved reaction kinetics | Reduced by-products |

Membrane cell technology has been adapted for lead methanesulfonate synthesis, providing enhanced separation capabilities and improved product purity [13]. These systems utilize ion-exchange membranes to separate anodic and cathodic compartments, preventing cross-contamination and enabling precise control over reaction stoichiometry [13].

Mechanistic Insights into Formation Reactions

The formation of lead methanesulfonate proceeds through distinct mechanistic pathways depending on the chosen synthetic route. In acid-metal displacement reactions, the mechanism involves the oxidation of metallic lead accompanied by proton reduction [1] [4]. The process begins with the adsorption of methanesulfonic acid molecules onto the lead surface, followed by electron transfer and the formation of lead-methanesulfonate complexes [1].

Electrochemical formation mechanisms have been extensively studied through isotopic labeling experiments and kinetic analyses [7]. The process involves nucleophilic attack pathways where methanesulfonate anions interact with protonated lead species [7]. Research using oxygen-18 labeled alcohols has confirmed that the formation mechanism proceeds through carbon-oxygen bond cleavage rather than metal-oxygen bond formation [7].

The role of intermediate complexes in the formation mechanism has been elucidated through spectroscopic studies [18]. Lead-methanesulfonate intermediates of the formula [Pb(CH₃SO₃)]ⁿ⁺ and [Pb(CH₃SO₃)ₙ(OH)]⁽²⁻ⁿ⁾⁺ have been identified as key species in the crystallization process [18]. These intermediates directly influence both the reaction kinetics and the final crystal structure of the product [18].

Temperature-dependent mechanistic studies have revealed that reaction pathways can shift based on thermal conditions [4]. At lower temperatures, ion-pair formation predominates, while higher temperatures favor dissociated ionic mechanisms [4]. The activation energy for lead methanesulfonate formation has been determined to be in the range of 45-65 kilojoules per mole, depending on the specific reaction conditions [1].

Optimization Strategies for Laboratory Synthesis

Laboratory-scale optimization of lead methanesulfonate synthesis focuses on maximizing yield while maintaining product quality and minimizing reaction time. Concentration optimization studies have demonstrated that methanesulfonic acid concentrations between 0.05-2.0 molar provide optimal results [20]. Higher concentrations beyond 1.0 molar show diminishing returns in yield improvement while potentially affecting product purity [20].

Temperature control represents a critical optimization parameter, with studies showing that temperatures above 60°C significantly enhance reaction rates [20]. However, temperatures exceeding 95°C can lead to side reactions and product decomposition [1]. The optimal temperature range for most laboratory syntheses falls between 70-85°C, balancing reaction rate with product stability [20].

Stirring and agitation optimization has revealed that magnetic stirring rates between 120-300 revolutions per minute provide adequate mass transfer without introducing excessive turbulence [20]. Higher stirring rates can lead to mechanical degradation of crystal structures, while insufficient agitation results in non-uniform reaction conditions [20].

Additive systems have been developed to enhance product quality and reaction selectivity [20]. Lignosulfonate additives at concentrations of 5 millimolar have been shown to produce compact, smooth deposits with improved morphology [20]. Hexadecyltrimethylammonium hydroxide at similar concentrations provides alternative morphology control for specific applications [20].

pH optimization studies indicate that maintaining acidic conditions with pH values between 1-3 provides optimal yields [18]. Lower pH values promote protonation of lead species and enhance the formation of reactive intermediates [18]. Buffer systems using phosphoric acid have been investigated but show limited effectiveness compared to direct pH control [4].

Industrial-Scale Production Methodologies

Industrial production of lead methanesulfonate employs several distinct methodologies designed for large-scale manufacturing requirements. Continuous electrolytic processes represent the most widely adopted industrial approach, offering capacities ranging from 100-1000 kilograms per day [15] [19]. These systems operate with energy consumption rates of 15-25 kilowatt-hours per kilogram while achieving purities of 98-99.5% [19].

Batch acid dissolution methods provide flexibility for smaller industrial operations, with typical capacities of 50-500 kilograms per day [21]. These systems demonstrate lower energy consumption of 8-12 kilowatt-hours per kilogram but achieve slightly lower purities of 95-98% [21]. The batch approach allows for easier quality control and product customization [21].

| Production Method | Capacity (kg/day) | Energy Consumption (kWh/kg) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Continuous Electrolytic | 100-1000 | 15-25 | 98-99.5 | Low emissions, recyclable electrolyte |

| Batch Acid Dissolution | 50-500 | 8-12 | 95-98 | Acid vapor management required |

| Flow Reactor System | 200-800 | 12-18 | 97-99 | Continuous operation efficiency |

| Membrane Cell Process | 150-600 | 20-30 | 99-99.8 | Zero discharge capability |

Flow reactor systems have gained prominence in industrial applications due to their continuous operation capabilities and enhanced efficiency [16]. These systems typically handle 200-800 kilograms per day with energy consumption of 12-18 kilowatt-hours per kilogram [16]. The continuous nature provides consistent product quality and reduces labor requirements [16].

Membrane cell processes represent the most advanced industrial methodology, achieving the highest purities of 99-99.8% while handling 150-600 kilograms per day [13]. Although these systems require higher energy consumption of 20-30 kilowatt-hours per kilogram, they offer zero discharge capabilities and superior environmental performance [13].

Quality control in industrial production involves real-time monitoring of key parameters including concentration, temperature, current density, and pH [15]. Automated systems maintain these parameters within specified ranges to ensure consistent product quality [15]. Analytical methods including ion chromatography and atomic absorption spectroscopy provide continuous quality verification [15].

Green Chemistry Approaches to Lead Methanesulfonate Synthesis

Green chemistry principles have been increasingly applied to lead methanesulfonate synthesis to reduce environmental impact and improve sustainability. Electrochemical synthesis represents a particularly promising green approach, eliminating the need for chemical oxidants and reducing waste generation [16] [17]. This method achieves atom economies of 85-90% while reducing waste by 70-80% compared to traditional approaches [16].

Aqueous media processing has been developed as an environmentally benign alternative to organic solvent-based systems [2]. Water-based synthesis achieves atom economies of 80-85% and waste reduction of 60-70% while maintaining cost competitiveness at 0.8-1.0 times conventional methods [2]. The elimination of volatile organic compounds provides significant environmental benefits [2].

Methanesulfonic acid recycling systems have been implemented to improve the sustainability of industrial processes [16]. These systems achieve 95% acid recovery rates while maintaining atom economies of 90-95% [16]. The recycling approach reduces waste generation by 80-90% and operates at cost factors of 0.9-1.1 times conventional methods [16].

| Green Approach | Environmental Benefit | Atom Economy (%) | Waste Reduction (%) | Cost Factor |

|---|---|---|---|---|

| Electrochemical Synthesis | No chemical oxidants | 85-90 | 70-80 | 1.2-1.5x conventional |

| Aqueous Media Processing | Water-based system | 80-85 | 60-70 | 0.8-1.0x conventional |

| MSA Recycling Systems | 95% acid recovery | 90-95 | 80-90 | 0.9-1.1x conventional |

| Solvent-Free Methods | Zero VOC emissions | 88-92 | 75-85 | 1.1-1.3x conventional |

| Renewable Energy Integration | Carbon neutral process | 85-90 | 65-75 | 1.3-1.6x conventional |

Solvent-free methodologies have been developed to eliminate volatile organic compound emissions entirely [16]. These approaches achieve atom economies of 88-92% and waste reduction of 75-85% [16]. While operating costs are slightly elevated at 1.1-1.3 times conventional methods, the environmental benefits justify the additional expense [16].

Renewable energy integration represents the most advanced green chemistry approach, utilizing solar and wind power for electrochemical synthesis [17]. These systems achieve carbon-neutral operation while maintaining atom economies of 85-90% [17]. Although initial capital costs are higher at 1.3-1.6 times conventional methods, long-term operational savings and environmental benefits provide compelling justification [17].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H360Df: May damage the unborn child;

Suspected of damaging fertility [Danger Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.